1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide
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Description
“1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide” is a chemical compound with the molecular formula C12H16ClN3O3S and a molecular weight of 317.79 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated using various spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and EI-MS . These techniques provide information about the types of atoms in the molecule and their connectivity.Scientific Research Applications
Diabetes Treatment Potential
1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide derivatives have been synthesized and evaluated for their biological potential, particularly in treating type II diabetes. Some derivatives demonstrated potent α-glucosidase inhibitory activity, surpassing even acarbose, a standard commercially available α-glucosidase inhibitor (Aziz ur-Rehman et al., 2018).
Antibacterial Applications
Derivatives of this compound have been found effective against various bacterial strains. A study showed that specific derivatives exhibited substantial inhibitory effects against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Kashif Iqbal et al., 2017).
Enzyme Inhibition for Neurodegenerative Diseases
Research has shown that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are significant in the context of neurodegenerative diseases like Alzheimer's. Molecular docking studies have confirmed the potential of these compounds as inhibitors (H. Khalid et al., 2014).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazone compounds, incorporating piperidine derivatives, have been synthesized and evaluated for antioxidant capacity and anticholinesterase activity. These studies are important for understanding the therapeutic potential of these compounds in various oxidative stress-related conditions (Nurcan Karaman et al., 2016).
Alzheimer’s Disease Treatment Candidates
Certain N-substituted derivatives of this compound were synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These compounds have shown promising results in enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, a target in Alzheimer’s disease treatment (A. Rehman et al., 2018).
Potential Anticancer Agents
Derivatives of this compound have been synthesized and evaluated as potential anticancer agents. Certain compounds showed significant anticancer activity, suggesting their potential use in cancer therapy (A. Rehman et al., 2018).
Antimicrobial Activity in Agriculture
This compound derivatives have shown potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This suggests their potential application in agricultural pest management (K. Vinaya et al., 2009).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c13-10-3-5-11(6-4-10)20(18,19)16-7-1-2-9(8-16)12(17)15-14/h3-6,9H,1-2,7-8,14H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHCZIFXXIJZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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